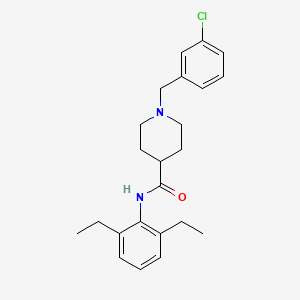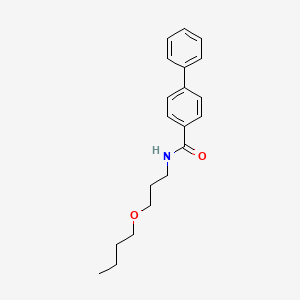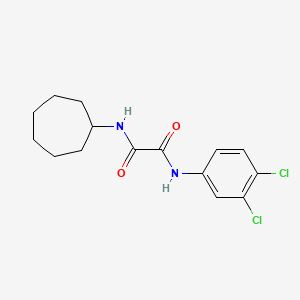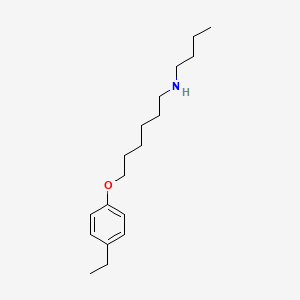![molecular formula C21H35N5O3 B5065738 N-{1-[1-(N-acetyl-L-leucyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5065738.png)
N-{1-[1-(N-acetyl-L-leucyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[1-(N-acetyl-L-leucyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide, commonly known as ALP-205, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been found to exhibit promising bioactivity against various diseases.
作用機序
The exact mechanism of action of ALP-205 is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of prostaglandins that cause inflammation and pain. ALP-205 also appears to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating inflammation and cell growth.
Biochemical and Physiological Effects:
ALP-205 has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Furthermore, it has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell proliferation.
実験室実験の利点と制限
ALP-205 has several advantages for lab experiments. It is a highly potent and selective inhibitor of COX-2, which makes it an ideal tool for studying the role of this enzyme in various diseases. Furthermore, it has been found to exhibit low toxicity and high solubility in water, which makes it easy to handle in the lab. However, one of the limitations of ALP-205 is that it is relatively expensive compared to other COX-2 inhibitors.
将来の方向性
There are several potential future directions for the research on ALP-205. One of the areas of interest is its potential use as a therapeutic agent for various inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Furthermore, its antitumor activity makes it a promising candidate for the development of new anticancer drugs. Additionally, further studies are needed to elucidate the exact mechanism of action of ALP-205 and to identify any potential side effects associated with its use.
Conclusion:
ALP-205 is a novel compound that exhibits promising bioactivity against various diseases. Its potent anti-inflammatory, analgesic, and antipyretic effects, as well as its antitumor activity, make it a promising candidate for the development of new therapeutic agents. Further research is needed to fully understand its mechanism of action and to identify any potential side effects associated with its use.
合成法
ALP-205 can be synthesized using a multistep process that involves the condensation of 1-(4-piperidinyl)-1H-pyrazole-5-carboxylic acid with N-acetyl-L-leucine, followed by the addition of 3-methylbutanoyl chloride. The reaction is carried out under carefully controlled conditions to obtain the pure product.
科学的研究の応用
ALP-205 has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic effects in animal models. Furthermore, it has been shown to possess potent antitumor activity against various cancer cell lines.
特性
IUPAC Name |
N-[2-[1-[(2S)-2-acetamido-4-methylpentanoyl]piperidin-4-yl]pyrazol-3-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N5O3/c1-14(2)12-18(23-16(5)27)21(29)25-10-7-17(8-11-25)26-19(6-9-22-26)24-20(28)13-15(3)4/h6,9,14-15,17-18H,7-8,10-13H2,1-5H3,(H,23,27)(H,24,28)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWOCGYMHQJYIU-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCC(CC1)N2C(=CC=N2)NC(=O)CC(C)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC(CC1)N2C(=CC=N2)NC(=O)CC(C)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-{[3-(4-nitrophenyl)acryloyl]amino}benzoyl)amino]benzoic acid](/img/structure/B5065656.png)
![2-(2-furyl)-3-[2-(4-morpholinyl)ethoxy]-4H-chromen-4-one](/img/structure/B5065662.png)

![2-{4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5065672.png)
![N-(4-methoxyphenyl)-2-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B5065679.png)




![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5065718.png)
![1-isopropyl-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5065723.png)

![ethyl 2-[(butoxycarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5065742.png)
